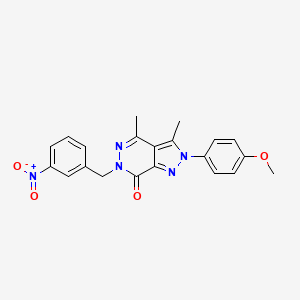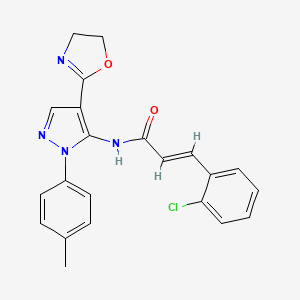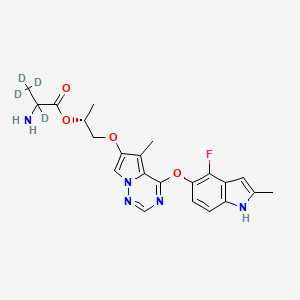
(R)-Brivanib alaninate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Brivanib alaninate-d4 is a deuterated form of ®-Brivanib alaninate, which is a prodrug of Brivanib. Brivanib is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor (FGFR). The deuterated form, ®-Brivanib alaninate-d4, is used in scientific research to study the pharmacokinetics and metabolic stability of Brivanib.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Brivanib alaninate-d4 involves the incorporation of deuterium atoms into the alaninate moiety. The general synthetic route includes:
Deuteration of Alanine: Alanine is deuterated using deuterium oxide (D2O) and a suitable catalyst to replace the hydrogen atoms with deuterium.
Coupling with Brivanib: The deuterated alanine is then coupled with Brivanib using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of ®-Brivanib alaninate-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of alanine are deuterated using deuterium oxide in the presence of a catalyst.
Automated Coupling: The deuterated alanine is coupled with Brivanib using automated peptide synthesizers to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Brivanib alaninate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced analogs with hydrogen atoms replacing deuterium.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
®-Brivanib alaninate-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Brivanib.
Metabolic Stability: Investigating the metabolic pathways and stability of Brivanib in biological systems.
Drug Development: Used as a reference compound in the development of new VEGFR-2 and FGFR inhibitors.
Biological Studies: Exploring the biological effects of Brivanib on cancer cells and other disease models.
Mécanisme D'action
®-Brivanib alaninate-d4 exerts its effects by inhibiting the activity of VEGFR-2 and FGFR. The mechanism involves:
Binding to Receptors: The compound binds to the ATP-binding sites of VEGFR-2 and FGFR, preventing their activation.
Inhibition of Signaling Pathways: By inhibiting these receptors, the compound blocks the downstream signaling pathways involved in angiogenesis and cell proliferation.
Molecular Targets: The primary molecular targets are VEGFR-2 and FGFR, which play crucial roles in tumor growth and vascular development.
Comparaison Avec Des Composés Similaires
Brivanib: The non-deuterated form of ®-Brivanib alaninate-d4.
Sorafenib: Another VEGFR-2 and FGFR inhibitor used in cancer treatment.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with similar applications.
Comparison:
Uniqueness: ®-Brivanib alaninate-d4 is unique due to its deuterated form, which provides enhanced metabolic stability and allows for detailed pharmacokinetic studies.
Efficacy: While Brivanib, Sorafenib, and Sunitinib are effective VEGFR-2 and FGFR inhibitors, ®-Brivanib alaninate-d4 offers advantages in research settings due to its deuterium labeling.
Propriétés
Formule moléculaire |
C22H24FN5O4 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-amino-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14?/m1/s1/i4D3,14D |
Clé InChI |
LTEJRLHKIYCEOX-CFZDFXTQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C(=O)O[C@H](C)COC1=CN2C(=C1C)C(=NC=N2)OC3=C(C4=C(C=C3)NC(=C4)C)F)N |
SMILES canonique |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
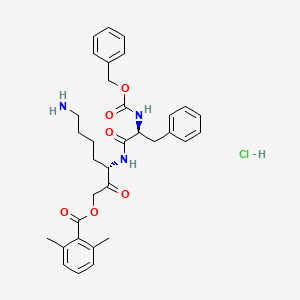
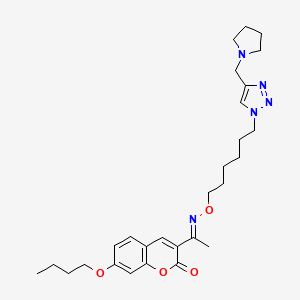
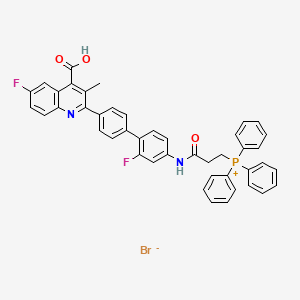
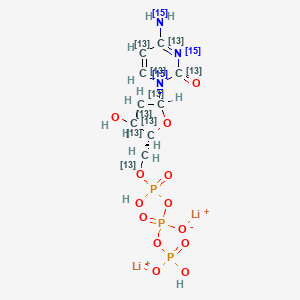
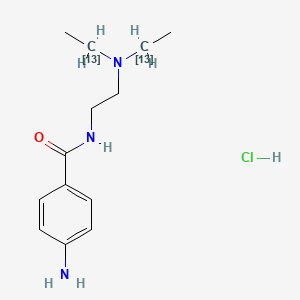
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
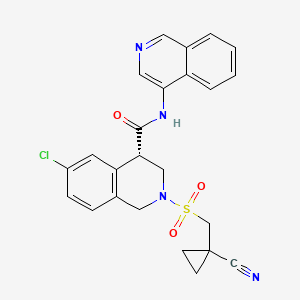
![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
